![molecular formula C14H16N2O3S2 B6543019 2-(4-methanesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1060328-80-4](/img/structure/B6543019.png)
2-(4-methanesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide
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Overview
Description
2-(4-Methanesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide, also known as 4-MSA-TPA, is a novel compound with a wide range of applications in scientific research. It is a promising tool for researchers in the fields of biochemistry, physiology, and pharmacology. 4-MSA-TPA has the potential to be used in a variety of laboratory experiments, and its biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Catalytic Protodeboronation of Pinacol Boronic Esters
This compound is used in the catalytic protodeboronation of pinacol boronic esters . Protodeboronation is a process where a boron atom is removed from an organic molecule. This process is not well developed, but this compound has shown promising results in catalyzing protodeboronation of 1°, 2° and 3° alkyl boronic esters .
Anti-Markovnikov Hydromethylation of Alkenes
The compound is also used in the formal anti-Markovnikov alkene hydromethylation . This is a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Catalyst for Direct Amidation
The compound is a highly active catalyst for direct amidation between carboxylic acids and amines at room temperature . This process can be used for a large range of substrates. Slightly higher temperatures are required for challenging starting materials .
Mechanism of Action
Target of Action
It is known that similar compounds with sulfone groups have been shown to act as electron-output sites due to their strong electron-withdrawing ability .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through a sulfide oxidation tuning approach . This involves the construction of a series of sulfone-based dual acceptor copolymers with different numbers of sulfonyl groups .
Biochemical Pathways
Similar compounds have been used in the construction of polymeric photocatalysts for hydrogen evolution by water splitting . This suggests that the compound may have a role in energy production and conversion processes.
Result of Action
Similar compounds have been shown to display high photocatalytic activities under visible-light illumination .
Action Environment
Similar compounds have been shown to improve the capacity retention of high voltage li-ion cells , suggesting that the compound may have potential applications in energy storage and conversion systems.
properties
IUPAC Name |
2-[4-(methanesulfonamido)phenyl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-21(18,19)16-12-6-4-11(5-7-12)9-14(17)15-10-13-3-2-8-20-13/h2-8,16H,9-10H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYCFPOBFZZPDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(methylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide |
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